molecular formula C12H11NOS B7510034 N-methyl-N-phenylthiophene-3-carboxamide

N-methyl-N-phenylthiophene-3-carboxamide

Cat. No. B7510034
M. Wt: 217.29 g/mol
InChI Key: YTNUQVPTPIFSSW-UHFFFAOYSA-N
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Description

N-methyl-N-phenylthiophene-3-carboxamide (MPTC) is a chemical compound that has gained attention in scientific research due to its potential application in various fields. MPTC is a heterocyclic compound that belongs to the thiophene family, and it is known to have a unique structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide is not yet fully understood. However, studies have shown that N-methyl-N-phenylthiophene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.
Biochemical and Physiological Effects:
N-methyl-N-phenylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. Studies have shown that N-methyl-N-phenylthiophene-3-carboxamide has potent anti-inflammatory properties, which may be attributed to its ability to inhibit COX-2 and LOX enzymes. Additionally, N-methyl-N-phenylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting that it may have antitumor properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of N-methyl-N-phenylthiophene-3-carboxamide is its ability to inhibit COX-2 and LOX enzymes, making it a promising candidate for the development of new anti-inflammatory and anti-cancer drugs. However, one of the limitations of N-methyl-N-phenylthiophene-3-carboxamide is its low solubility in water, which may limit its application in some experiments.

Future Directions

There are several future directions for the study of N-methyl-N-phenylthiophene-3-carboxamide. One of the significant areas of research is the development of new drugs based on the structure of N-methyl-N-phenylthiophene-3-carboxamide. Additionally, further studies are needed to understand the mechanism of action of N-methyl-N-phenylthiophene-3-carboxamide fully. Furthermore, studies are needed to investigate the potential application of N-methyl-N-phenylthiophene-3-carboxamide in other fields, such as agriculture and material science.
Conclusion:
In conclusion, N-methyl-N-phenylthiophene-3-carboxamide is a promising candidate for drug development due to its potent anti-inflammatory and anti-cancer properties. The synthesis of N-methyl-N-phenylthiophene-3-carboxamide can be achieved through various methods, and its mechanism of action is still under investigation. Further studies are needed to understand the full potential of N-methyl-N-phenylthiophene-3-carboxamide and its application in various fields.

Synthesis Methods

N-methyl-N-phenylthiophene-3-carboxamide can be synthesized through various methods, including the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an arylboronic acid with a halogenated thiophene derivative. Another method involves the reaction of N-methyl-N-phenylthiourea with 3-bromothiophene-2-carboxylic acid. Both methods have shown to be efficient in producing high yields of N-methyl-N-phenylthiophene-3-carboxamide.

Scientific Research Applications

N-methyl-N-phenylthiophene-3-carboxamide has been studied extensively in scientific research due to its potential application in various fields. One of the significant applications of N-methyl-N-phenylthiophene-3-carboxamide is in drug development. N-methyl-N-phenylthiophene-3-carboxamide has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-methyl-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNUQVPTPIFSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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